

Application Notes and Protocols: Captafof as a Reference Standard in Fungicide Analysis

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Compound of Interest

Compound Name: Captafof

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Introduction

Captafof, a broad-spectrum phthalimide fungicide, has been historically used to control a wide range of fungal diseases on various crops. Due to concerns about its potential health and environmental effects, its use has been banned or severely restricted in many countries.^[1] Consequently, the accurate detection and quantification of **Captafof** residues in food products and environmental samples are crucial for regulatory compliance and consumer safety. High-purity **Captafof** reference standards are indispensable for the development, validation, and routine application of analytical methods for its monitoring.^[1]

This document provides detailed application notes and protocols for the use of **Captafof** as a reference standard in fungicide analysis, focusing on gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Captafof Reference Standard: Specifications and Handling

The quality and proper handling of the reference standard are paramount for accurate analytical results. Certified Reference Materials (CRMs) provide traceability and uncertainty values, ensuring the highest level of accuracy.

Table 1: Specifications of **Captafof** Reference Standard

Parameter	Specification	Source
Chemical Name	N-(1,1,2,2-tetrachloroethylthio)cyclohex-4-ene-1,2-dicarboximide	[2]
CAS Number	2425-06-1	[3]
Molecular Formula	C ₁₀ H ₉ Cl ₄ NO ₂ S	[3]
Molecular Weight	349.06 g/mol	[3]
Purity	≥97% (Technical Grade), ≥98% (Reference Standard)	[2][4][5]
Appearance	Colourless to pale-yellow crystals or light tan powder	[2]
Melting Point	159-161°C	[4]
Solubility	Insoluble in water; soluble in organic solvents like toluene, isopropanol, acetone, and benzene.	[2][5]
Storage	Ambient (>5 °C) for neat material; Freeze (<-10 °C) for solutions in methanol.	[6][7]
Stability	Stable under neutral or acidic conditions; hydrolyzes in alkaline conditions.	[2][5]

Preparation of Standard Solutions:

- Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of neat **Captafol** reference standard and dissolve it in a suitable solvent such as benzene, cyclohexane, or ethyl acetate in a class A volumetric flask.[1][8] Store the stock solution at <-10 °C and protect it from light.

- Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., isooctane for GC-ECD, or acetone for fortification).[8]

Analytical Methodologies

The choice of analytical method depends on the matrix, required sensitivity, and available instrumentation. Gas chromatography with an electron capture detector (GC-ECD) is a widely used and sensitive technique for **Captafol** analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, especially for complex matrices.

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a robust and sensitive method for the determination of **Captafol** residues. The electron-capturing properties of the four chlorine atoms in the **Captafol** molecule make it highly responsive to this type of detector.

Table 2: Typical GC-ECD Instrumental Parameters for **Captafol** Analysis

Parameter	Condition	Source
Gas Chromatograph	Equipped with a ^{63}Ni electron capture detector	[4][8]
Column	5% SP-2401 on 100-120 mesh Supelcoport or equivalent	[8]
DB-1 capillary column or equivalent	[9]	
Carrier Gas	Argon-methane (95+5) or Nitrogen	[8]
Flow Rate	30 mL/min	[8]
Injector Temperature	200 °C	[8]
Detector Temperature	340 °C	[8]
Oven Temperature Program	Isothermal at 200°C or programmed for optimal separation	[8]

Experimental Protocol: Analysis of **Captafol** in Fruits and Vegetables by GC-ECD

This protocol is a generalized procedure based on established methods.[4][8]

1. Sample Preparation and Extraction:

- Homogenize a representative sample of the fruit or vegetable.
- Weigh 100 g of the homogenized sample into a blender jar.
- Add 200 mL of acetone and blend at high speed for 2 minutes.[8]
- Filter the extract through a Büchner funnel with suction.
- Transfer the filtrate to a 1 L separatory funnel.

- Add 100 mL of petroleum ether and 100 mL of methylene chloride and shake for 1-2 minutes.[8]
- Add 500 mL of distilled water and shake gently.
- Allow the layers to separate and drain the lower aqueous layer.
- Pass the organic layer through a column of anhydrous sodium sulfate to remove residual water.

2. Cleanup (Florisil Column Chromatography):

- Prepare a chromatographic column with 4 g of activated Florisil topped with 1-2 cm of anhydrous sodium sulfate.
- Pre-wet the column with 40-50 mL of petroleum ether.
- Transfer the concentrated extract onto the column.
- Elute the column with a suitable solvent mixture (e.g., ethyl ether/petroleum ether). The exact composition may need optimization.[8]
- Collect the eluate and concentrate it to a small volume (e.g., 1-2 mL) using a rotary evaporator.
- The final volume is adjusted with a suitable solvent (e.g., isooctane) for GC-ECD analysis.

3. Quantification:

- Inject a known volume of the prepared sample extract and standard solutions into the GC-ECD system.
- Identify and quantify **Captafol** based on the retention time and peak area/height compared to the calibration curve generated from the reference standard solutions.

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ECD.
```

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, making it suitable for complex matrices and for confirming the presence of **Captafol** residues.

Table 3: Typical LC-MS/MS Instrumental Parameters for **Captafol** Analysis

Parameter	Condition	Source
Liquid Chromatograph	UHPLC system	[10] [11]
Column	C18 reversed-phase column (e.g., Atlantis T3)	[10]
Mobile Phase	Gradient elution with acidified water and acetonitrile/methanol	[10]
Flow Rate	0.2 - 0.5 mL/min	
Injection Volume	5 - 20 µL	
Mass Spectrometer	Triple quadrupole mass spectrometer	[10] [11]
Ionization Source	Electrospray Ionization (ESI), positive or negative mode	[10] [11]
Scan Type	Multiple Reaction Monitoring (MRM)	

Experimental Protocol: Analysis of **Captafol** in Fruits and Vegetables by LC-MS/MS

This protocol is based on modern multi-residue methods.[\[10\]](#)[\[11\]](#)

1. Sample Preparation and Extraction (QuEChERS Method):

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile (with 1% acetic acid).
- Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
- Shake vigorously for 1 minute and centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take an aliquot of the supernatant from the extraction step.

- Add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, MgSO₄).
- Vortex for 30 seconds and centrifuge.
- The resulting supernatant is ready for LC-MS/MS analysis, possibly after dilution.

3. Quantification:

- Inject the final extract into the LC-MS/MS system.
- Monitor the specific precursor-to-product ion transitions for **Captafol**.
- Quantify using a matrix-matched calibration curve prepared with the **Captafol** reference standard to compensate for matrix effects.

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Quantitative Data Summary

The performance of the analytical methods is summarized in the table below. These values are indicative and may vary depending on the specific matrix and laboratory conditions.

Table 4: Performance Characteristics of Analytical Methods for **Captafol**

Method	Matrix	Limit of Quantification (LOQ) (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Source
GC-ECD	Vegetables	0.01	70.2 - 86.9	8.7 - 13.6	
GC-ECD	Apples	0.003 - 0.008	93.0 - 109.5	3.8 - 4.9	[12]
LC-MS/MS	Fruits and Vegetables	0.01	70 - 120	< 10	[10][13]
LC-MS/MS	Cereals	0.01	Satisfactory	-	[11]

Conclusion

The use of a high-purity **Captafol** reference standard is fundamental for the accurate and reliable determination of its residues in various matrices. The detailed GC-ECD and LC-MS/MS protocols provided in these application notes offer robust and sensitive methods for researchers, scientists, and professionals in the field of fungicide analysis. Adherence to proper standard handling and validated analytical procedures is essential for ensuring data quality and regulatory compliance.

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